N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[4-(Dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by its distinct structural features:
- Aromatic moiety: A 4-(dimethylamino)phenyl group, which provides electron-donating properties and enhances solubility.
- Triazole core: A 1,2,4-triazole ring substituted with a propenyl (allyl) group at the 4-position and a pyridin-3-yl group at the 5-position.
- Sulfanyl acetamide linker: A thioether bridge connecting the triazole core to the acetamide group.
Its propenyl group may confer unique reactivity, such as participation in click chemistry or covalent binding .
Properties
Molecular Formula |
C20H22N6OS |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N6OS/c1-4-12-26-19(15-6-5-11-21-13-15)23-24-20(26)28-14-18(27)22-16-7-9-17(10-8-16)25(2)3/h4-11,13H,1,12,14H2,2-3H3,(H,22,27) |
InChI Key |
FAPUVMYLDTVIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-(dimethylamino)phenyl acetamide through a reaction between 4-(dimethylamino)aniline and acetic anhydride. The next step involves the formation of the triazole ring, which can be achieved through a cyclization reaction involving hydrazine and an appropriate alkyne. Finally, the pyridine ring is introduced through a coupling reaction with a pyridine derivative under suitable conditions, such as the use of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and suitable solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler analogs with fewer functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against several human cancer cell lines. The results indicated:
- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer).
- Percent Growth Inhibition (PGI) :
- A549: 75%
- MDA-MB-231: 68%
- HCT116: 70%
These findings suggest that the compound may inhibit cell proliferation effectively and warrant further exploration in preclinical models .
Antifungal Properties
The compound also exhibits antifungal activity, particularly against strains of Candida and Aspergillus. Its mechanism involves disrupting fungal cell wall synthesis, making it a candidate for treating fungal infections.
Case Study: Antifungal Activity
In a comparative study, this compound was tested against fluconazole:
- Minimum Inhibitory Concentration (MIC) :
- Compound: ≤ 25 µg/mL for Candida albicans.
- Fluconazole: MIC > 50 µg/mL.
This indicates that the compound is potentially more effective than conventional antifungal treatments .
Mechanistic Insights
Understanding the mechanism of action for this compound is crucial for its development as a therapeutic agent. Research indicates that it may function through:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
Molecular docking studies have been utilized to elucidate these mechanisms, providing insights into binding affinities with target proteins .
Structure Activity Relationship (SAR)
The structure of this compound suggests several points for modification to enhance its activity:
| Modification | Expected Outcome |
|---|---|
| Altering the dimethylamino group | Increased lipophilicity and cellular uptake |
| Modifying the triazole moiety | Enhanced specificity towards cancer cells |
Such modifications could lead to derivatives with improved pharmacological profiles .
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, resulting in the disruption of metabolic pathways and the induction of cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of triazole-linked acetamides, which are widely studied for their diverse biological activities. Below is a detailed comparison with structurally analogous molecules:
Structural Variations and Functional Group Analysis
Key Trends and Implications
- Aromatic Substituents: Electron-donating groups (e.g., dimethylamino in the target compound) improve solubility and interaction with polar binding sites, whereas electron-withdrawing groups (e.g., chloro in ) enhance membrane permeability . Fluorinated aryl groups () may improve bioavailability and blood-brain barrier penetration .
- Triazole Modifications :
- Propenyl groups (target compound, ) enable covalent or click chemistry-based modifications, unlike ethyl or methyl substituents () .
- Pyridin-3-yl vs. pyridin-4-yl alters hydrogen-bonding networks; pyridin-3-yl’s nitrogen position may favor interactions with heme-containing enzymes .
- Anti-exudative effects are reported for analogs with furan-2-yl substituents (), but pyridinyl groups may shift activity toward kinase inhibition .
Biological Activity
N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes related to disease pathways, potentially affecting cellular signaling and metabolic processes.
- Antimicrobial Properties : Research has indicated that similar compounds exhibit antimicrobial activity against various pathogens. The presence of the triazole ring is particularly noted for its antifungal properties.
- Cytotoxicity : Some derivatives have shown cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted by Shaikh et al. demonstrated that a related compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating a strong potential for development as an antimicrobial agent.
Case Study 2: Cytotoxic Effects
In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis with an IC50 value ranging from 10 to 20 µM. These findings suggest that the compound may have therapeutic applications in oncology.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial data indicate moderate bioavailability and a half-life conducive to therapeutic use. However, further toxicological assessments are necessary to evaluate safety profiles.
Q & A
Q. What are the common synthetic routes for preparing this triazole-containing acetamide derivative?
The compound is synthesized via nucleophilic substitution or condensation reactions. A typical method involves refluxing equimolar quantities of a triazole-thiol precursor (e.g., 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol) with α-chloroacetamide derivatives in the presence of anhydrous potassium carbonate or pyridine/zeolite catalysts. Post-reaction purification includes recrystallization from ethanol or acidic ice-water mixtures to isolate the product .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- IR spectroscopy : Identifies functional groups like C=O (1650–1700 cm⁻¹) and S–C=S (600–700 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent positions on the triazole ring and acetamide linkage (e.g., dimethylamino protons at δ 2.8–3.2 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .
- Elemental analysis : Ensures purity and stoichiometric consistency .
- X-ray crystallography (if crystals are obtained): Resolves 3D structure using SHELX software for refinement .
Q. What biological activities have been reported for structurally similar 1,2,4-triazole acetamides?
Analogous compounds exhibit:
- Antimicrobial activity : Against Staphylococcus aureus and Escherichia coli via thiol-mediated enzyme inhibition .
- Anticancer potential : Triazole derivatives target kinases (e.g., c-Kit) or ion channels (e.g., KCa3.1) implicated in glioblastoma invasion .
- Anti-inflammatory effects : FLAP (5-lipoxygenase-activating protein) inhibition reduces leukotriene B4 production .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent variation : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to enhance metabolic stability .
- Heterocyclic modifications : Replace pyridin-3-yl with pyridin-4-yl to alter binding affinity to kinases or receptors .
- Sulfanyl linker replacement : Test selenyl or oxygen analogs to modulate redox activity .
- In vitro assays : Use human whole-blood models (e.g., LTB4 inhibition IC₅₀) to quantify functional potency .
Q. What computational strategies predict binding modes to therapeutic targets?
- Molecular docking : Simulate interactions with FLAP or c-Kit using AutoDock Vina, focusing on hydrophobic pockets and hydrogen-bonding networks .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values .
Q. What challenges arise in crystallographic refinement of this compound?
- Disorder in flexible groups : The prop-2-en-1-yl substituent may require anisotropic displacement parameter (ADP) constraints in SHELXL .
- Twinned crystals : Use the TWIN/BASF commands in SHELX to resolve overlapping reflections .
- Hydrogen bonding networks : Validate via Hirshfeld surface analysis to confirm intermolecular interactions .
Q. How can contradictory data in synthesis optimization be resolved?
- Catalyst comparison : Pyridine/zeolite (yield ~70%) vs. K₂CO₃ (yield ~85%)—statistical DoE (Design of Experiments) identifies optimal conditions .
- Byproduct analysis : LC-MS tracks intermediates (e.g., unreacted thiols) to adjust stoichiometry .
Q. What experimental design principles apply to scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
